2-Mercaptopyridine

Vue d'ensemble

Description

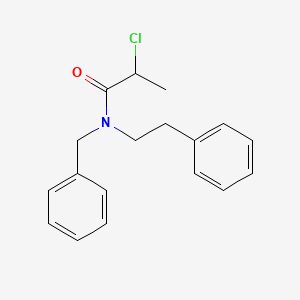

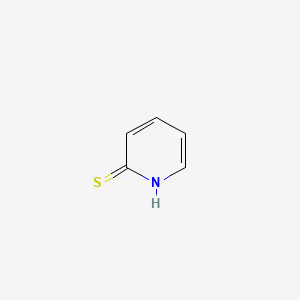

2-Mercaptopyridine, also known as pyridine-2-thiol, is an organosulfur compound with the chemical formula C₅H₅NS. This yellow crystalline solid is a derivative of pyridine and is known for its distinctive sulfurous odor. It is primarily used as an acylating agent and has various applications in organic synthesis, pharmaceuticals, and industrial processes .

Mécanisme D'action

Target of Action

2-Mercaptopyridine, also known as Pyridine-2-thiol, is an organosulfur compound that primarily serves as acylating agents . It has been found to inhibit NADH-fumarate reductase, a key enzyme in the biochemical pathway of Trypanosoma cruzi . It also forms complexes with metals, which can have biological activity .

Mode of Action

This compound interacts with its targets through its sulfur atom. In the case of NADH-fumarate reductase, it likely binds to the enzyme’s active site, inhibiting its function . When forming complexes with metals, the sulfur atom can coordinate with the metal ions, altering their properties and potentially their interactions with biological systems .

Biochemical Pathways

The inhibition of NADH-fumarate reductase by this compound can disrupt the energy metabolism of Trypanosoma cruzi, affecting its survival . The formation of metal complexes can also affect various biochemical pathways, depending on the specific metal ion and its role in the body .

Pharmacokinetics

Its solubility in water (50 g/l) suggests that it could be readily absorbed and distributed in the body . Its small size and polar nature could also influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of this compound’s action is the inhibition of NADH-fumarate reductase, which can lead to the death of Trypanosoma cruzi . The formation of metal complexes can have various effects, depending on the specific complex formed .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its conversion to the thione (or more accurately thioamide) tautomer is dependent on temperature, concentration, and solvent . Additionally, its ability to form metal complexes can be influenced by the presence and concentration of different metal ions .

Analyse Biochimique

Biochemical Properties

2-Mercaptopyridine forms complexes on reaction with palladium chloride . It inhibits NADH-fumarate reductase purified from Trypanosoma cruzi . It is a precursor to O-acyl thiohydroxamates . It ligates to metals to form biologically active complexes .

Cellular Effects

It is known that Pyrithione (this compound-N-oxide), a derivative of this compound, has antibacterial activity and is commonly used in the topical treatment of certain dermatological conditions .

Molecular Mechanism

This compound converts to the thione (or more accurately thioamide) tautomer . The preferred form is dependent on temperature, concentration, and solvent . The thione is favored at lower temperatures, lower concentrations, and in less polar solvents . This compound oxidizes to 2,2’-dipyridyl disulfide .

Temporal Effects in Laboratory Settings

It is known that this compound oxidizes to 2,2’-dipyridyl disulfide .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Mercaptopyridine was first synthesized in 1931 by heating 2-chloropyridine with calcium hydrogen sulfide. The reaction is as follows: [ \text{ClC}_5\text{H}_4\text{N} + \text{Ca(SH)}_2 \rightarrow \text{HSC}_5\text{H}_4\text{N} + \text{Ca(SH)Cl} ]

A more convenient method involves the reaction of 2-chloropyridine with thiourea in ethanol and aqueous ammonia . Another synthetic route includes the condensation of α,β-unsaturated ketones, malononitrile, and 4-methylbenzenethiol under microwave irradiation with a base catalyst .

Industrial Production Methods: An industrial method for preparing this compound involves adding anhydrous sodium bisulfide and an organic solvent into a reactor, heating to a specific temperature, and then adding 2-chloropyridine in batches. The reaction is allowed to proceed for several hours, followed by solvent removal, pH adjustment, and extraction to obtain this compound crystals .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Mercaptopyridine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form 2,2’-dipyridyl disulfide using oxidizing agents like iodine.

Reduction: It can act as a reducing agent in certain reactions.

Substitution: It can participate in nucleophilic substitution reactions due to the presence of the thiol group.

Major Products:

Oxidation: The major product is 2,2’-dipyridyl disulfide.

Substitution: Depending on the substituents and conditions, various substituted pyridine derivatives can be formed.

Applications De Recherche Scientifique

2-Mercaptopyridine has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in the synthesis of transition metal complexes and as a catalyst in organic reactions.

Biology: It has antimicrobial and antifungal properties, making it useful in biological studies.

Medicine: It is used in the formulation of certain pharmaceuticals due to its biological activity.

Industry: It is employed in the production of fine chemicals and as a corrosion inhibitor.

Comparaison Avec Des Composés Similaires

- 2-Thiopyridine

- 2-Thiopyridone

- 2-Pyridinethiol

- Pyridine-2-thione

Comparison: 2-Mercaptopyridine is unique due to its ability to form stable complexes with metal ions, which is not as pronounced in similar compounds. This property enhances its utility in various applications, including its use as a ligand and in antimicrobial formulations .

Propriétés

IUPAC Name |

1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NS/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMDPDGBKYUEMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062568 | |

| Record name | 2-Mercaptopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with a stench; [Alfa Aesar MSDS] | |

| Record name | 2-Mercaptopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10894 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00863 [mmHg] | |

| Record name | 2-Mercaptopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10894 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

73018-10-7, 2637-34-5, 29468-20-0 | |

| Record name | 2-Pyridinethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73018-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercaptopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2637-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002637345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinethione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029468200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073018107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinethiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03329 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Mercaptopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyridinethione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Mercaptopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyridinethione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-MERCAPTOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE982KT952 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Pyridine-2-thiol?

A1: Pyridine-2-thiol has the molecular formula C5H5NS and a molecular weight of 111.16 g/mol.

Q2: What spectroscopic data is available for Pyridine-2-thiol?

A2: Numerous studies utilize infrared (IR) spectroscopy to characterize Pyridine-2-thiol and its metal complexes. [, , , , ] Researchers analyze the N–H stretching frequency to confirm sulfur as the donor atom in complexes. [] Additionally, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy provide structural information about the compound and its derivatives. [, , , , ]

Q3: What is known about the stability of Pyridine-2-thiol under various conditions?

A3: Studies have shown that Pyridine-2-thiol can undergo C-S bond cleavage under specific conditions. [] For instance, in the presence of a catalyst and hydrogen pressure, Pyridine-2-thiol converts to pyridine and hydrogen sulfide. [] Additionally, research on gold(I) thiolate complexes of Pyridine-2-thiol suggests they are stable enough to be studied for their interaction with protein disulfides. []

Q4: Are there specific material compatibility issues associated with Pyridine-2-thiol?

A4: While the provided research doesn't directly address material compatibility broadly, it highlights the reactivity of Pyridine-2-thiol with specific metals. For example, it readily forms complexes with various transition metals, including ruthenium, osmium, copper, and cobalt. [, , , ] Understanding these interactions is crucial for selecting compatible materials in applications involving Pyridine-2-thiol.

Q5: Does Pyridine-2-thiol exhibit any catalytic properties?

A5: Research indicates that Pyridine-2-thiol, in conjunction with dinuclear platinum and palladium complexes, can catalyze the cleavage of the C-S bond in Pyridine-2-thiol itself. [] This reaction, carried out in DMF under hydrogen pressure, yields pyridine and hydrogen sulfide. []

Q6: How does Pyridine-2-thiol interact with metal complexes?

A7: Pyridine-2-thiol commonly acts as a ligand, forming complexes with a variety of transition metals. [, , , , ] It can bind to metal centers through its sulfur atom (S-bonded) or through both sulfur and nitrogen atoms (N,S-chelated). [] The binding mode influences the structure and reactivity of the resulting complexes.

Q7: Are there examples of specific metal complexes involving Pyridine-2-thiol and their characteristics?

A7: Several examples illustrate the diverse complexes formed:

- Ruthenium and Osmium: Research extensively covers Pyridine-2-thiolate complexes of ruthenium and osmium, including [Ru(C5H4NS)2(CO)2(PPh3)] and [Ru(C5H4NS)2(CO)(PPh3)], characterized by X-ray crystallography. []

- Copper and Cobalt: Pyridine-2-thiolate complexes of copper(I) and cobalt(III) are reported, with mass spectrometry suggesting a tetrameric nature for the copper complex. []

- Platinum: Binuclear platinum(II) complexes bridged by Pyridine-2-thiolate ligands are synthesized and structurally characterized, highlighting the influence of bridging ligands on Pt⋯Pt distances. []

- Molybdenum and Tungsten: Reactions of Pyridine-2-thiolate with molybdenum and tungsten complexes containing hexafluorobut-2-yne lead to novel η2-vinyl complexes, characterized by X-ray crystallography. [, ]

Q8: Does Pyridine-2-thiol exhibit any biological activity?

A9: Research suggests that Pyridine-2-thiol and its derivatives possess chemotherapeutic effects against certain plant diseases. [] Studies show limited systemic protection of broad bean against Botrytis fabae and cucumber against Cladosporium cucumerinum upon application of Pyridine-2-thiol and its carboxymethyl derivative. []

Q9: Are there examples of Pyridine-2-thiol derivatives with applications in biological systems?

A9: Yes, several research papers highlight the applications of Pyridine-2-thiol derivatives:

- Enzyme Sensing: 2-Mercaptopyridine-carbonitrile derivatives, such as this compound-3-carbonitrile (o-MPN) and this compound-5-carbonitrile (p-MPN), serve as SERS reporter molecules for enzyme sensing. [] These compounds enable the detection of β-glucosidase activity and inhibition. []

- Antimicrobial Activity: (Aminophosphane)gold(I) thiolate complexes incorporating Pyridine-2-thiol exhibit potent antibacterial activity, particularly against Gram-positive bacteria like Enterococcus faecalis and Staphylococcus aureus. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3429128.png)

![1-((2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B3429138.png)

![(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B3429145.png)

![3-[(6-Amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)(butyl)carbamoyl]propanoic acid](/img/structure/B3429207.png)

![6-chloro-8-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-chromene-3-carbaldehyde](/img/structure/B3429208.png)